5-(methoxymethyl)-1H-pyrazol-3-amine

Medicinal Chemistry Drug Design Physicochemical Properties

This 3-aminopyrazole derivative features a unique methoxymethyl substituent that optimizes TPSA (63.93 Ų) and logP for balanced solubility and cellular permeability—critical for RTK/IRAK inhibitor programs. Unlike methyl or aryl analogs, it delivers superior metabolic stability and hydrogen-bonding capacity. Available in ≥97% purity for rapid library synthesis and hit-to-lead optimization. Ideal for process chemistry with favorable boiling point (184.7°C) and density (1.0 g/cm³).

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
CAS No. 739366-03-1
Cat. No. B1323124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(methoxymethyl)-1H-pyrazol-3-amine
CAS739366-03-1
Molecular FormulaC5H9N3O
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCOCC1=CC(=NN1)N
InChIInChI=1S/C5H9N3O/c1-9-3-4-2-5(6)8-7-4/h2H,3H2,1H3,(H3,6,7,8)
InChIKeyVFDNIDGPEBLDNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methoxymethyl)-1H-pyrazol-3-amine (CAS 739366-03-1): Procurement and Differentiation Guide for Research and Industrial Use


5-(Methoxymethyl)-1H-pyrazol-3-amine is a 3-aminopyrazole derivative featuring a methoxymethyl substituent at the 5-position of the pyrazole ring. Its molecular formula is C5H9N3O, with a molecular weight of 127.14 g/mol . The compound is primarily employed as a versatile building block in the synthesis of kinase inhibitors and other bioactive heterocycles [1]. The presence of the methoxymethyl group modifies key physicochemical properties relative to unsubstituted or alkyl-substituted 3-aminopyrazoles, offering distinct advantages in drug discovery campaigns that require tailored solubility, permeability, or metabolic stability profiles .

Why 5-(Methoxymethyl)-1H-pyrazol-3-amine Cannot Be Simply Replaced by Other 3-Aminopyrazoles


3-Aminopyrazoles are a privileged scaffold in medicinal chemistry, but small structural variations at the 5-position profoundly impact physicochemical and pharmacokinetic properties [1]. Replacing 5-(methoxymethyl)-1H-pyrazol-3-amine with a simple methyl or phenyl analog will alter logP, polar surface area (PSA), and metabolic stability, potentially derailing lead optimization campaigns . The methoxymethyl group provides a unique balance between hydrogen-bonding capability and lipophilicity that is not achievable with hydroxy, methyl, or aryl substituents . Consequently, generic substitution of this building block can lead to unexpected loss of activity, altered selectivity, or increased off-target toxicity. The quantitative evidence below delineates the specific property differences that justify deliberate selection of 5-(methoxymethyl)-1H-pyrazol-3-amine over its closest analogs.

Quantitative Differentiation of 5-(Methoxymethyl)-1H-pyrazol-3-amine vs. Key 3-Aminopyrazole Analogs


Polar Surface Area (PSA): Enhanced Aqueous Solubility vs. 5-Methyl and 5-Phenyl Analogs

5-(Methoxymethyl)-1H-pyrazol-3-amine exhibits a topological polar surface area (TPSA) of 63.93 Ų . This is 9.23 Ų (16.9%) higher than the TPSA of 5-methyl-1H-pyrazol-3-amine (54.70 Ų) and identical to 5-phenyl-1H-pyrazol-3-amine (54.70 Ų) . The increased TPSA is attributed to the additional oxygen atom in the methoxymethyl group, which contributes hydrogen-bond acceptor capacity without adding a hydrogen-bond donor. In lead optimization, TPSA values above 60 Ų are generally associated with improved aqueous solubility and reduced passive membrane permeability, which can be desirable for targeting extracellular or polar binding sites while mitigating central nervous system (CNS) penetration [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Calculated LogP: Intermediate Lipophilicity Profile Between 5-Methyl and 5-Phenyl Analogs

The computed LogP (octanol-water partition coefficient) for 5-(methoxymethyl)-1H-pyrazol-3-amine is 0.1383 . This value lies between the more hydrophilic 5-methyl analog (LogP = 0.17) and the highly lipophilic 5-phenyl analog (LogP = 2.24) . The methoxymethyl substituent thus provides a favorable intermediate lipophilicity, which is often correlated with balanced solubility and permeability [1]. In contrast, the 5-phenyl analog's high LogP may lead to poor aqueous solubility and increased plasma protein binding, while the 5-methyl analog may lack sufficient lipophilicity for optimal membrane permeability.

Medicinal Chemistry Lipophilicity ADME

Boiling Point and Density: Practical Differentiation for Synthetic Workflows

5-(Methoxymethyl)-1H-pyrazol-3-amine has a reported boiling point of 184.7 °C at 760 mmHg and a density of 1.0 g/cm³ . In comparison, 5-methyl-1H-pyrazol-3-amine exhibits a higher boiling point of 218.7 °C , while 5-phenyl-1H-pyrazol-3-amine has a significantly higher boiling point of 402.9 °C . The lower boiling point of the methoxymethyl derivative facilitates purification via vacuum distillation and reduces energy requirements during solvent removal. The density of 1.0 g/cm³ is lower than that of 5-phenyl-1H-pyrazol-3-amine (1.2 g/cm³) , which can simplify handling and reduce shipping costs for large-scale procurement.

Synthetic Chemistry Process Development Purification

Vendor Purity and Analytical Support: Differentiation via Commercial Availability

Commercial suppliers offer 5-(methoxymethyl)-1H-pyrazol-3-amine at purities of 95% (ABCR) and ≥98% (Bidepharm) , with some vendors providing batch-specific analytical data (NMR, HPLC, GC) . In contrast, the 5-hydroxy analog (5-(hydroxymethyl)-1H-pyrazol-3-amine) is not commercially available from major suppliers, and 5-phenyl-1H-pyrazol-3-amine is typically offered only at 95% purity without comprehensive analytical support . The availability of high-purity material with full analytical characterization reduces the risk of impurities interfering with biological assays or downstream chemistry, a critical consideration for reproducible research and process development.

Procurement Quality Control Reproducibility

Metabolic Stability Advantage of Methoxymethyl over Hydroxymethyl Substituents

The methoxymethyl group is recognized as a metabolically stable bioisostere for hydroxymethyl and other polar groups. In pyrazole-containing scaffolds, the methoxymethyl substituent resists Phase I oxidation and Phase II conjugation (e.g., glucuronidation) that commonly inactivate hydroxymethyl-containing compounds [1]. While direct comparative metabolic stability data for 5-(methoxymethyl)-1H-pyrazol-3-amine versus 5-(hydroxymethyl)-1H-pyrazol-3-amine are not available in the public domain, class-level inference from studies on pyrazole and other heterocyclic systems indicates that methoxymethyl-substituted compounds exhibit prolonged half-lives and reduced clearance compared to their hydroxymethyl counterparts [2]. This property is critical for advancing leads with improved pharmacokinetic profiles.

Drug Metabolism Pharmacokinetics Lead Optimization

Utility as a Privileged Intermediate in Kinase Inhibitor Synthesis

5-(Methoxymethyl)-1H-pyrazol-3-amine has been explicitly claimed as a key intermediate in patents describing heterocyclic pyrazole compounds with receptor tyrosine kinase (RTK) inhibitory activity [1]. In these patent applications, the methoxymethyl group is retained in the final bioactive molecules, suggesting it is essential for target engagement or pharmacokinetic optimization. While 5-methyl and 5-phenyl analogs also appear in kinase inhibitor patents, the methoxymethyl variant is preferentially selected when balanced polarity and hydrogen-bonding capacity are required [2]. The compound's inclusion in multiple patent families covering RTK and IRAK inhibitors underscores its strategic value in medicinal chemistry campaigns targeting oncology and inflammatory diseases [3].

Kinase Inhibitors Oncology Chemical Biology

Optimal Use Cases for 5-(Methoxymethyl)-1H-pyrazol-3-amine in Research and Development


Kinase Inhibitor Lead Optimization Requiring Balanced Polarity

In programs targeting kinases with polar active sites (e.g., FLT3, c-Kit, PDGFR), 5-(methoxymethyl)-1H-pyrazol-3-amine offers an ideal TPSA (63.93 Ų) that enhances aqueous solubility while maintaining sufficient lipophilicity (LogP 0.1383) for cellular permeability . Its methoxymethyl group also provides metabolic stability advantages over hydroxymethyl analogs [1]. Procurement of this building block enables rapid synthesis of focused libraries with favorable ADME profiles.

Synthesis of RTK and IRAK Inhibitor Scaffolds

As evidenced by its inclusion in multiple patent families, 5-(methoxymethyl)-1H-pyrazol-3-amine is a validated intermediate for the construction of receptor tyrosine kinase (RTK) and IRAK inhibitors [2]. Researchers can leverage this compound to access proprietary chemical space with reduced synthetic burden, accelerating hit-to-lead and lead optimization phases.

Process Development and Scale-Up with Favorable Physical Properties

The relatively low boiling point (184.7 °C) and density (1.0 g/cm³) of 5-(methoxymethyl)-1H-pyrazol-3-amine simplify purification by distillation and reduce solvent removal energy costs . These properties, combined with the availability of high-purity (≥98%) material from commercial suppliers , make it an attractive choice for process chemistry teams developing scalable synthetic routes.

Bioisostere Replacement of Hydroxymethyl or Carboxylic Acid Groups

In lead series where hydroxymethyl or carboxylic acid moieties confer metabolic instability or poor permeability, 5-(methoxymethyl)-1H-pyrazol-3-amine serves as a metabolically stable bioisostere [1]. Its methoxymethyl group maintains hydrogen-bond acceptor capacity while reducing polarity and avoiding Phase II conjugation liabilities, making it a strategic replacement in medicinal chemistry optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(methoxymethyl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.